{[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid
Description
Pyrimidine Ring System Modifications
The pyrimidine ring in this compound is substituted at the 1-position with a 4-amino-2-oxo group, creating a 4-amino-2-oxopyrimidin-1-yl unit. This modification introduces both hydrogen-bonding capabilities and electronic perturbations:
- The 2-oxo (keto) group at position 2 stabilizes the aromatic ring through resonance, while the 4-amino group at position 4 enhances nucleophilicity.
- Computational studies of analogous pyrimidine derivatives suggest that the N1-C2-O2 region adopts a planar geometry, facilitating π-π stacking interactions with aromatic systems.
Compared to unmodified pyrimidine, the 4-amino-2-oxo substitution reduces ring electron density, as evidenced by downfield shifts in the C4 and C5 protons in nuclear magnetic resonance (NMR) spectra. This electron-withdrawing effect increases susceptibility to electrophilic substitution at the C5 position, though steric hindrance from the phosphinic acid and alkoxypropoxy chains may modulate reactivity.
Phosphinic Acid Moiety Configuration
The phosphinic acid group (–PO(OH)–) is bonded to the pyrimidine-propanol backbone via a methylene bridge. Key characteristics include:
- Acidity : The phosphinic acid moiety exhibits a pK~a~ of approximately 1.5–2.5, making it a stronger acid than carboxylic acids (pK~a~ ~4–5) but weaker than phosphonic acids (pK~a~ ~1–2). This intermediate acidity enables partial deprotonation under physiological conditions, enhancing membrane permeability.
- Stereoelectronic Effects : The P–C bond in the phosphinic acid group is resistant to hydrolysis compared to P–O–C linkages found in phosphate esters, as demonstrated in stability studies of lipid-drug conjugates.
Density functional theory (DFT) calculations on analogous phosphinic acids reveal that the O=P–O–H group adopts a tetrahedral geometry, with bond angles of ~109.5° around phosphorus. This configuration permits hydrogen bonding with water molecules and biological macromolecules, as observed in molecular dynamics simulations.
Alkoxypropoxy Chain Stereochemistry
The 3-(hexadecyloxy)propoxy chain introduces significant hydrophobicity and stereochemical complexity:
- Chain Conformation : The propoxy linker (–O–CH~2~–CH~2~–CH~2~–O–) adopts a gauche conformation, as determined by rotational energy profiles in similar alkoxypropoxy systems. This conformation minimizes steric clashes between the hexadecyl group and the pyrimidine-phosphinic acid core.
- Stereochemical Purity : The 3-hydroxypropan-2-yl segment contains a stereocenter at C2. X-ray crystallography of related compounds confirms that the (S)-configuration predominates, orienting the hydroxyl group toward the phosphinic acid moiety for intramolecular hydrogen bonding.
Properties
IUPAC Name |
[1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52N3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-37-38(33,34)24-36-25(23-31)22-30-18-17-26(28)29-27(30)32/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJFKKQWPMNTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52N3O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Cidofovir
The synthesis begins with cyclization of CDV to form a reactive intermediate.
Alkoxyalkylation via Mitsunobu Reaction
The cyclic CDV undergoes esterification with 3-hexadecyloxy-1-propanol:
Ring-Opening Hydrolysis
The cyclic ester is hydrolyzed to yield the final phosphinic acid:
- Conditions : 0.5 M NaOH at 25°C for 1.5 hours, followed by neutralization with acetic acid.
- Purification : Recrystallization from ethyl acetate or flash chromatography (70:30 CH₂Cl₂:MeOH).
- Purity : ≥98% by HPLC.
Alternative Synthetic Routes
Direct Alkylation of Cidofovir
An industrial-scale method avoids cyclization:
Silylation-Mediated Coupling
For enhanced reactivity:
- Conditions : Hexamethyldisilazane (HMDS) at 100°C for 2 hours activates the phosphinic acid, enabling coupling with the lipid alcohol.
- Yield : 80–85%.
Industrial-Scale Optimization
Process Parameters
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 50–80°C | |
| Catalyst | Tributylamine (0.1–0.5 eq) | |
| Solvent | Pyridine/DMF (3:1 v/v) | |
| Purification Method | Flash chromatography (SiO₂) |
Impurity Control
- Major Byproducts : Unreacted CDV (≤2%), hydrolyzed lipid alcohol (≤3%).
- Mitigation : Gradient elution during chromatography and strict pH control during hydrolysis.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 0.86 (t, 3H, CH₃), 3.20–3.89 (m, 11H, lipid chain) | |
| ³¹P NMR | δ −13.98 (s, phosphinic acid) | |
| MS (ESI) | m/z 561.7 [M−H]⁻ |
Purity Assessment
- HPLC : C18 column, 0.1% TFA in H₂O/MeOH gradient, retention time 12.3 min.
- Elemental Analysis : C 57.63%, H 9.33%, N 7.48% (theoretical: C 57.58%, H 9.32%, N 7.47%).
Challenges and Solutions
Lipid Solubility Issues
Stereochemical Control
- Challenge : Racemization during Mitsunobu reaction.
- Mitigation : Low-temperature (0°C) conditions and excess DEAD/PPh₃.
Scalability and Cost Analysis
| Factor | Small Scale (Lab) | Industrial Scale |
|---|---|---|
| Batch Size | 1–10 g | 10–100 kg |
| Cost per Gram | $1,200–1,500 | $200–300 |
| Cycle Time | 7–10 days | 3–5 days |
Recent Advances (2023–2025)
Chemical Reactions Analysis
Hydrolysis and Prodrug Activation
Brincidofovir acts as a prodrug, undergoing enzymatic hydrolysis intracellularly to release cidofovir , its active metabolite.
Hydrolysis Mechanism:
| Reaction Site | Enzyme/Conditions | Products |
|---|---|---|
| Phosphoester bond | Intracellular esterases | Cidofovir (active metabolite), hexadecyloxypropanol . |
This hydrolysis is critical for antiviral activity, as cidofovir inhibits viral DNA polymerase .
Stability and Degradation
Brincidofovir’s stability is influenced by its ester linkages and phosphonic acid group.
Stability Data:
The compound’s lipophilicity (XLogP₃ = 4.9) contributes to its stability in lipid-rich environments but necessitates storage at -20°C to prevent hydrolysis .
Metabolic Reactions
Brincidofovir undergoes limited hepatic metabolism, with primary clearance via renal excretion of cidofovir.
| Metabolic Pathway | Enzymes | Products |
|---|---|---|
| Ester hydrolysis | Carboxylesterases | Cidofovir, hexadecyloxypropanol . |
| Oxidation | CYP450 (minor role) | Inactive metabolites (e.g., phosphorylated derivatives) . |
Comparative Reactivity
Brincidofovir’s reactivity differs from cidofovir due to its ester modifications:
| Property | Brincidofovir | Cidofovir |
|---|---|---|
| Solubility | Lipophilic (logP 4.9) | Hydrophilic (logP -1.6) |
| Metabolic Stability | Stable in plasma | Rapid renal clearance |
| Activation | Requires hydrolysis | Directly active |
Scientific Research Applications
Brincidofovir has been extensively studied for its antiviral properties. It is used in the treatment of various viral infections, including smallpox, cytomegalovirus, adenovirus, and herpes simplex virus. Its broad-spectrum antiviral activity makes it a valuable tool in both clinical and research settings .
In addition to its antiviral applications, brincidofovir has shown potential in treating other conditions. For example, it has been investigated for its antiproliferative properties in natural killer/T-cell lymphoma, demonstrating significant inhibition of cell viability in preclinical studies .
Mechanism of Action
Brincidofovir is a prodrug that is composed of cidofovir conjugated with a lipid molecule. Once inside the infected cell, the lipid molecule is cleaved, releasing cidofovir. Cidofovir is then phosphorylated to cidofovir diphosphate, which inhibits viral DNA polymerase-mediated DNA synthesis. The drug acts as an acyclic nucleotide and incorporates itself into the viral DNA chain, thereby halting viral DNA synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
| Compound Name | Core Structure | Key Substituents | Biological Relevance |
|---|---|---|---|
| {[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid | Phosphinic acid + pyrimidine | C16 alkyl chain, hydroxypropan-2-yl group | Potential nucleic acid interactions |
| 2-Acyl-sn-glycero-3-phosphoethanolamine (N-C18:0) | Phosphoethanolamine | C18 acyl chain, ethanolamine head group | Membrane lipid component |
| {[(4S,6S)-4-({[(2R)-2,3-bis(hexadecanoyloxy)propoxy]phosphoryl}oxy)-...}phosphonic acid | Inositol bisphosphate | Two C16 acyl chains, cyclic inositol backbone | Signaling molecule in eukaryotes |
| 3-O-Feruloylquinic acid | Cyclohexanecarboxylic acid | Feruloyl group, hydroxyl and methoxy substituents | Antioxidant, plant metabolite |
Key Observations :
- The C16 alkyl chain enhances lipophilicity comparable to C18-containing phospholipids but may reduce aqueous solubility relative to shorter-chain analogs .
- Unlike 3-O-feruloylquinic acid (a phenolic derivative), the target compound lacks aromaticity but incorporates a phosphate-like core, suggesting distinct reactivity and target profiles .
Physicochemical Properties
| Property | Target Compound | 2-Acyl-sn-glycero-3-phosphoethanolamine | 3-O-Feruloylquinic Acid |
|---|---|---|---|
| Molecular Weight | ~650–700 g/mol (estimated) | ~750 g/mol | ~400 g/mol |
| LogP (Predicted) | ~4.5–5.5 | ~8.0 | ~1.2 |
| Solubility | Low in water, high in DMSO | Insoluble in water | Moderately water-soluble |
| Key Functional Groups | Pyrimidine, phosphinic acid | Phosphate, ethanolamine | Feruloyl, carboxylic acid |
Analysis :
- The pyrimidine ring may enable base-pairing interactions, similar to nucleoside analogs, though steric hindrance from the C16 chain could limit duplex formation .
Biological Activity
The compound {[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid is a phosphinic acid derivative that exhibits significant biological activity. Phosphonic and phosphinic acids are known for their structural similarity to phosphate esters, which allows them to act as competitive inhibitors in various biochemical pathways. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of phosphinic acid derivatives often involves the phospha-Mannich reaction, where a phosphorus precursor, an aldehyde, and an amine react under mild conditions. Recent studies have demonstrated that using wet acetic acid as a solvent can yield high quantities of aminoalkyl-H-phosphinic acids with minimal by-products . This method is particularly useful for synthesizing compounds with specific biological activities.
Phosphonic and phosphinic acids can inhibit enzymes by mimicking the transition state of substrates, thereby interfering with metabolic pathways. For instance, they can act as antagonists to amino acids, inhibiting enzymes involved in amino acid metabolism . The structural features of {[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid allow it to effectively bind to enzyme active sites, potentially leading to irreversible inhibition in some cases .
Anticancer Properties
Research has indicated that phosphonic and phosphinic acid derivatives possess anticancer properties. For example, α-Aminophosphonic acid derivatives have shown promising results in vitro against various cancer cell lines . The ability of these compounds to interfere with cellular signaling pathways and inhibit cell proliferation makes them candidates for further investigation in cancer therapy.
Antimicrobial Activity
Phosphonic acids are also recognized for their antimicrobial properties. Studies have shown that certain derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Enterococcus species . The mechanism often involves the inhibition of essential enzymes in bacterial cell wall biosynthesis, similar to the action of fosfomycin .
Case Studies
- Anticancer Activity : A study evaluating the effects of various phosphonic acid analogues found that certain compounds showed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications.
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound significantly inhibited the growth of several bacterial strains when used in combination with glucose 6-phosphate, enhancing its efficacy through synergistic effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key challenges arise during its synthesis?
- Methodology :
- The compound’s synthesis typically involves multi-step protection-deprotection strategies. For the pyrimidine moiety, tert-butyldimethylsilyl (TBS) groups are used to protect hydroxyl groups during phosphinic acid coupling (as seen in nucleoside analog synthesis ).
- The hexadecyloxy chain is introduced via alkylation of propoxyphosphinic acid precursors. Challenges include ensuring regioselectivity during phosphinic acid formation and avoiding hydrolysis of the labile pyrimidine-oxygen bond.
- Purification often requires reverse-phase HPLC or silica gel chromatography, with characterization via P NMR (for phosphinic acid) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- Methodology :
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to resolve impurities, particularly hydrolyzed pyrimidine or truncated lipid chains .
- Spectroscopy : H/C NMR confirms stereochemistry (e.g., hydroxypropan-2-yl orientation), while P NMR verifies phosphinic acid linkage integrity.
- Mass Spectrometry : HRMS (ESI+) should match the theoretical mass (±2 ppm) to rule out side products like deaminated variants .
Q. How is the compound’s initial biological activity screened in vitro?
- Methodology :
- Cellular Uptake Assays : Fluorescent tagging (e.g., BODIPY) of the lipid chain to track intracellular localization via confocal microscopy .
- Enzyme Inhibition : Test against nucleotide-processing enzymes (e.g., polymerases) using radioactive H-labeled substrates. Activity is measured via scintillation counting .
Advanced Research Questions
Q. How does the hexadecyloxy chain influence membrane interaction and cellular uptake?
- Methodology :
- Comparative Studies : Synthesize analogs with shorter (C12) or longer (C18) alkyl chains. Assess logP values (octanol-water partitioning) and uptake efficiency in polarized (Caco-2) vs. non-polarized (HEK293) cells .
- Membrane Fluidity Assays : Use laurdan fluorescence to measure changes in lipid bilayer order upon compound incorporation .
Q. What structural features dictate its stability in physiological conditions?
- Methodology :
- pH Stability Profiling : Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC at 0, 6, 24, and 48 hours. The pyrimidine ring is prone to hydrolysis under acidic conditions .
- Serum Stability : Add fetal bovine serum (10%) and analyze time-dependent decomposition. The phosphinic acid group may resist esterase cleavage better than phosphate esters .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
- Assay Standardization : Replicate studies using identical cell lines (e.g., HeLa vs. primary lymphocytes), serum-free media, and controlled compound purity (>98% by HPLC) .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., free pyrimidine) that may antagonize or enhance activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
